NADH

Catalog No.
S573113
CAS No.
58-68-4
M.F
C21H29N7O14P2
M. Wt
665.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NADH

CAS Number

58-68-4

Product Name

NADH

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C21H29N7O14P2

Molecular Weight

665.4 g/mol

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

BOPGDPNILDQYTO-NNYOXOHSSA-N

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Synonyms

Adenine Dinucleotide, Dihydronicotinamide, Coenzyme I, Dihydronicotinamide Adenine Dinucleotide, Dinucleotide, Dihydronicotinamide Adenine, Dinucleotide, Nicotinamide-Adenine, Diphosphopyridine Nucleotide, DPN, NAD, NADH, Nadide, Nicotinamide Adenine Dinucleotide, Nicotinamide-Adenine Dinucleotide, Nucleotide, Diphosphopyridine

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Essential Role in Cellular Metabolism:

NADH plays a critical role in cellular metabolism as a key electron carrier molecule. It participates in numerous enzymatic reactions, particularly those involved in the breakdown of carbohydrates, fats, and proteins for energy production through cellular respiration []. During these reactions, NADH accepts electrons and protons from fuel molecules, becoming oxidized to NAD+. This "electron transfer" process fuels the production of ATP, the cell's primary energy currency [].

NADH and Redox Signaling:

Beyond its role in energy production, NADH also acts as a signaling molecule in various cellular processes. The NADH/NAD+ ratio within a cell reflects its redox state, indicating the balance between oxidation and reduction. This ratio influences gene expression, cell death pathways, and other cellular responses []. Research suggests that manipulating NADH levels or targeting NAD+ metabolism may hold therapeutic potential for various diseases [].

NADH in Aging and Age-Related Diseases:

NAD+ levels naturally decline with age, and this decrease is implicated in various age-related disorders, including neurodegenerative diseases, cardiovascular dysfunction, and metabolic dysfunction [, ]. Research is actively exploring the potential of NAD+ precursors or NAD+ boosters to improve healthspan and combat age-related diseases by restoring NAD+ levels or modulating NADH/NAD+ ratio [].

Nicotinamide adenine dinucleotide, commonly known as NADH, is a crucial coenzyme found in all living cells. It plays a pivotal role in cellular metabolism, primarily functioning as an electron carrier in redox reactions. NADH exists in two forms: the oxidized form (NAD⁺) and the reduced form (NADH). The reduction of NAD⁺ to NADH involves the addition of a hydride ion (H⁻), which is essential for various metabolic processes, including glycolysis and the citric acid cycle. The structure of NADH consists of two nucleotides joined by a phosphate group, with one nucleotide containing nicotinamide and the other containing adenine .

, primarily through its ability to undergo oxidation-reduction (redox) reactions. The general reaction can be summarized as follows:

RH2+NAD+R+NADH+H+R-H_2+NAD^+\rightarrow R+NADH+H^+

In this reaction, NAD⁺ accepts electrons (in the form of a hydride ion) from a substrate (R-H₂), resulting in the formation of NADH and a proton (H⁺) released into the solution. This reaction is reversible, allowing NADH to be oxidized back to NAD⁺ while donating electrons to other molecules .

NADH plays a critical role in energy metabolism. It is involved in:

  • Cellular Respiration: NADH is generated during glycolysis and the citric acid cycle and is used in the electron transport chain to produce adenosine triphosphate (ATP), the primary energy currency of cells.
  • Redox Reactions: It acts as a reducing agent, donating electrons to various biochemical pathways, thereby facilitating metabolic processes.
  • Post-translational Modifications: NADH is also involved in modifying proteins through processes such as ADP-ribosylation, impacting cellular signaling and function .

NADH can be synthesized through several pathways:

  • De Novo Pathway: This pathway synthesizes NAD⁺ from tryptophan via several enzymatic steps leading to quinolinic acid and subsequently to nicotinic acid mononucleotide, which is then converted into NAD⁺.
  • Salvage Pathway: This pathway recycles nicotinamide or nicotinic acid back into NAD⁺ through intermediates like nicotinamide mononucleotide .
  • Chemical Synthesis: Laboratory methods can produce NADH through

NADH has various applications across multiple fields:

  • Biotechnology: Used in fermentation processes and as a cofactor in enzymatic reactions.
  • Medicine: Investigated for its potential therapeutic effects on conditions such as chronic fatigue syndrome and neurodegenerative diseases due to its role in energy metabolism.
  • Food Industry: Employed as a food additive for its antioxidant properties .

Research has shown that NADH interacts with various substances, influencing their redox states. For instance:

  • Metal Oxides: Studies indicate that NADH can reduce metal ions like cobalt(III) to cobalt(II), enhancing environmental understanding of metal oxide interactions .
  • Enzymatic Reactions: It serves as a substrate for numerous enzymes, including dehydrogenases and oxidoreductases, which facilitate electron transfer processes crucial for metabolism .

NADH has several similar compounds that share structural or functional characteristics. Here’s a comparison highlighting its uniqueness:

CompoundStructure/FunctionalityUnique Features
Nicotinamide adenine dinucleotide phosphate (NADPH)Similar structure but contains an additional phosphate groupPrimarily involved in anabolic reactions; provides reducing power for biosynthetic processes
Flavin adenine dinucleotide (FAD)Another coenzyme involved in redox reactionsTightly bound to enzymes; participates in different types of oxidation reactions
Ubiquinone (Coenzyme Q10)Lipid-soluble compound involved in electron transportFunctions mainly within mitochondrial membranes; different redox potential compared to NADH

NADH is unique due to its reversible redox capability and central role in both catabolic and anabolic pathways, distinguishing it from other coenzymes that may have more specialized functions or binding characteristics .

Physical Description

Solid

XLogP3

-5.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

8

Exact Mass

665.12477262 g/mol

Monoisotopic Mass

665.12477262 g/mol

Heavy Atom Count

44

LogP

-5.1

Melting Point

140.0-142.0 °C
140.0 - 142.0 °C

UNII

4J24DQ0916

Drug Indication

Some evidence suggests that NADH might be useful in treating Parkinson's disease, chronic fatigue syndrome, Alzheimer's disease and cardiovascular disease.

Mechanism of Action

NADH is synthesized by the body and thus is not an essential nutrient. It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one. In addition to its role in the mitochondrial electron transport chain, NADH is produced in the cytosol. The mitochondrial membrane is impermeable to NADH, and this permeability barrier effectively separates the cytoplasmic from the mitochondrial NADH pools. However, cytoplasmic NADH can be used for biologic energy production. This occurs when the malate-aspartate shuttle introduces reducing equivalents from NADH in the cytosol to the electron transport chain of the mitochondria. This shuttle mainly occurs in the liver and heart.

Other CAS

58-68-4

Absorption Distribution and Excretion

Unclear how much of an administered dose is absorbed.

Wikipedia

NADH

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide: INACTIVE

Dates

Modify: 2024-04-14
Belenky P, Bogan KL, Brenner C: NAD+ metabolism in health and disease. Trends Biochem Sci. 2007 Jan;32(1):12-9. Epub 2006 Dec 11. [PMID:17161604]
Pollak N, Dolle C, Ziegler M: The power to reduce: pyridine nucleotides--small molecules with a multitude of functions. Biochem J. 2007 Mar 1;402(2):205-18. [PMID:17295611]
Khan JA, Forouhar F, Tao X, Tong L: Nicotinamide adenine dinucleotide metabolism as an attractive target for drug discovery. Expert Opin Ther Targets. 2007 May;11(5):695-705. [PMID:17465726]
Lin SJ, Guarente L: Nicotinamide adenine dinucleotide, a metabolic regulator of transcription, longevity and disease. Curr Opin Cell Biol. 2003 Apr;15(2):241-6. [PMID:12648681]
Biellmann JF, Lapinte C, Haid E, Weimann G: Structure of lactate dehydrogenase inhibitor generated from coenzyme. Biochemistry. 1979 Apr 3;18(7):1212-7. [PMID:218616]
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology

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